4-(6-Fluoropyridin-2-yl)morpholine
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Overview
Description
4-(6-Fluoropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H11FN2O and a molecular weight of 182.2 g/mol . It is a versatile small molecule scaffold used in various scientific research applications . The compound consists of a morpholine ring attached to a fluoropyridine moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoropyridin-2-yl)morpholine typically involves the reaction of 6-fluoropyridine-2-carboxylic acid with morpholine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(6-Fluoropyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(6-Fluoropyridin-2-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(6-Fluoropyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. For example, it has been studied as a potential inhibitor of leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson’s disease . The compound’s binding affinity and specificity for its targets are influenced by its unique chemical structure.
Comparison with Similar Compounds
4-(6-Fluoropyridin-2-yl)morpholine can be compared with other fluoropyridine derivatives and morpholine-containing compounds. Similar compounds include:
- 4-(2-Fluoropyridin-3-yl)morpholine
- 4-(3-Fluoropyridin-4-yl)morpholine
- 4-(4-Fluoropyridin-5-yl)morpholine
These compounds share structural similarities but differ in the position of the fluorine atom on the pyridine ring, which can affect their chemical and biological properties. The unique positioning of the fluorine atom in this compound contributes to its distinct reactivity and interaction with molecular targets.
Properties
IUPAC Name |
4-(6-fluoropyridin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYSEIYJGDBXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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